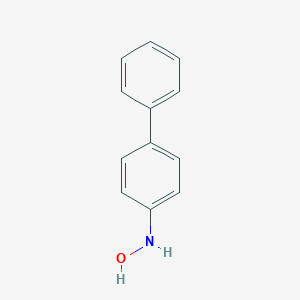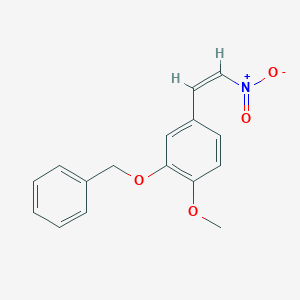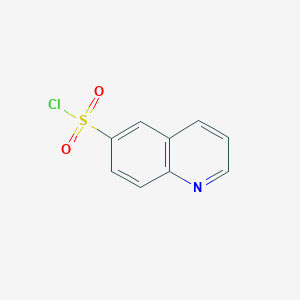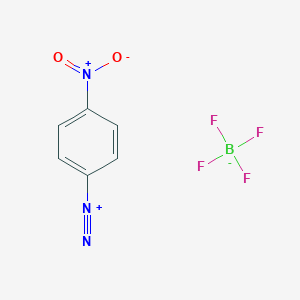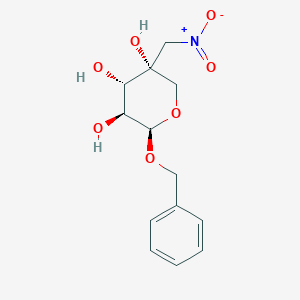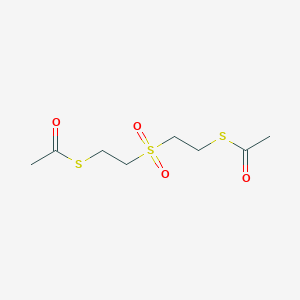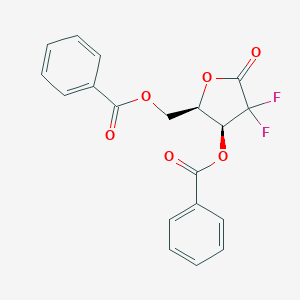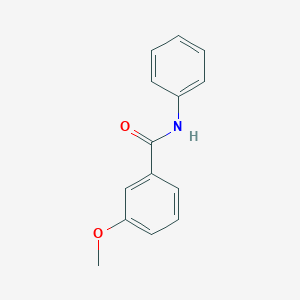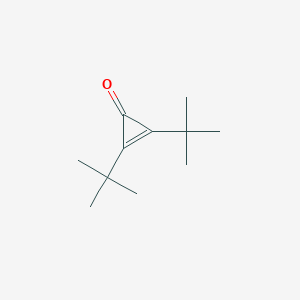
2-Cyclopropen-1-one, 2,3-bis(1,1-dimethylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives related to 2-Cyclopropen-1-one, 2,3-bis(1,1-dimethylethyl)- often involves catalyzed reactions that can provide high yields under optimized conditions. For instance, Ji-tai Li et al. (2012) reported the synthesis of 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives catalyzed by urea in aqueous media under ultrasound, highlighting a method that offers advantages like environmental friendliness and simple work-up procedures (Li et al., 2012).
Molecular Structure Analysis
The molecular structure of cyclopropenylidene complexes has been studied, providing insight into the unique binding and geometric configurations of these compounds. R. D. Wilson et al. (1979) detailed the structure of a cyclopropenylidene—transition metal complex, revealing how the C3-ring is bound to the metal center and its perpendicular orientation to the metal square plane (Wilson et al., 1979).
Chemical Reactions and Properties
Cyclopropene derivatives engage in various chemical reactions due to their strained ring system, which can undergo cycloadditions, substitutions, and other transformations. For example, A. Padwa et al. (1996) explored the reaction of 2,3-bis(phenylsulfonyl)-1,3-butadiene with various anions, demonstrating a route for the synthesis of bicyclo[3.3.0]octenes through a tandem conjugate addition-[3 + 2]-anionic cyclization process (Padwa et al., 1996).
Applications De Recherche Scientifique
Synthesis and Reactivity
Cyclopropenyl compounds exhibit unique reactivity due to their strained ring system, making them valuable intermediates in organic synthesis. For instance, intramolecular amination of cyclopropylmethyl cations leads to the formation of amino alcohols and oxazoline derivatives with high diastereoselectivity, offering pathways to synthesize cyclobutane-based compounds (Skvorcova, Grigorjeva, & Jirgensons, 2017). Additionally, the synthesis of tripodal ligands such as all-cis-tris(diphenylphosphinomethyl)cyclopropane demonstrates the application in catalysis, where these ligands facilitate allylation reactions (Schill, de Meijere, & Yufit, 2007).
Catalysis and Ligand Design
Cyclopropenyl compounds are used in the design of catalysts and ligands for various chemical transformations. Their unique electronic and structural properties can enhance catalytic activities and selectivities. For example, complexes such as bis(diisopropylamino)cyclopropenylidene show electronic stabilization mechanisms that are crucial for their function as ligands in catalytic processes (Johnson & DuPré, 2008).
Materials Science and Photochemistry
In materials science, cyclopropenyl compounds contribute to the development of photochromic materials . These materials change color in response to light, which is useful in data storage and optoelectronic devices. For example, studies on diarylethene derivatives have shown their potential in multistate photochromic recording , where different states can be achieved and read nondestructively using IR light, pointing to applications in optical memory media (Uchida, Saito, Murakami, Kobayashi, Nakamura, & Irie, 2005).
Propriétés
IUPAC Name |
2,3-ditert-butylcycloprop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O/c1-10(2,3)7-8(9(7)12)11(4,5)6/h1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSBZJJINHYWGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C1=O)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00173783 |
Source


|
| Record name | 2-Cyclopropen-1-one, 2,3-bis(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00173783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropen-1-one, 2,3-bis(1,1-dimethylethyl)- | |
CAS RN |
19985-79-6 |
Source


|
| Record name | 2-Cyclopropen-1-one, 2,3-bis(1,1-dimethylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019985796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Cyclopropen-1-one, 2,3-bis(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00173783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



